molecular formula C6H10O5 B108492 2-Hydroxyhexanedioic acid CAS No. 18294-85-4

2-Hydroxyhexanedioic acid

Cat. No.: B108492
CAS No.: 18294-85-4
M. Wt: 162.14 g/mol
InChI Key: OTTXIFWBPRRYOG-UHFFFAOYSA-N
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Description

2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid . . This compound is significant in various biochemical processes and has been studied for its role in metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyadipic acid can be synthesized through the reduction of 2-ketoadipic acid . Another method involves the oxidation of 2-hydroxycyclohexanone using heteropolyacids as catalysts and oxygen as the oxidant . The highest yield of 2-hydroxyadipic acid in this method was achieved using H4PVW11O40 as the catalyst .

Industrial Production Methods: Industrial production methods for 2-hydroxyadipic acid are not extensively documented. the methods mentioned above can be scaled up for industrial applications, particularly the catalytic oxidation process which can be optimized for higher yields.

Comparison with Similar Compounds

  • Adipic acid
  • 2-Ketoadipic acid
  • 2-Aminohexanedioic acid

Comparison: 2-Hydroxyadipic acid is unique due to its hydroxy group, which differentiates it from adipic acid and 2-ketoadipic acid . This hydroxy group allows it to participate in different chemical reactions and metabolic pathways, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxyhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTXIFWBPRRYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864823
Record name 2-Hydroxyhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18294-85-4
Record name 2-Hydroxyadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18294-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyadipic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018294854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyhexanedioic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89QH9TSX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxyadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2-hydroxyadipic acid (2-HAA) in the field of material science?

A1: While the provided research articles do not focus on material science applications of 2-HAA, its dicarboxylic acid structure suggests potential as a monomer for polyester production []. Further research is needed to explore this possibility and assess its properties compared to existing alternatives.

Q2: Can 2-hydroxyadipic acid be used as a biomarker for any specific diseases?

A2: Yes, research indicates that 2-hydroxyadipic acid can serve as a potential adjunct biomarker for disorders affecting iron-sulfur cluster assembly and lipoic acid biosynthesis []. Elevated levels of 2-hydroxyadipic acid have been observed in patients with FDX2-related mitochondrial disorder, alongside other biochemical abnormalities []. Additionally, it's noted as a byproduct of lysine degradation, potentially indicating 2-oxoadipate dehydrogenase deficiency, an underappreciated issue in Dihydrolipoamide dehydrogenase deficiency (DLDD) [].

Q3: Can you describe a method for producing 2-hydroxyadipic acid from renewable sources?

A4: Yes, 2-hydroxyadipic acid can be produced through the oxidation of 2-hydroxycyclohexanone, a compound obtainable from both petroleum and biomass sources []. This oxidation reaction utilizes heteropolyacids as catalysts and molecular oxygen as the oxidant []. Further research exploring catalyst optimization and reaction conditions could lead to more efficient and sustainable production methods.

Q4: What analytical techniques are used to identify and quantify 2-hydroxyadipic acid?

A6: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two techniques employed to identify and quantify 2-hydroxyadipic acid in biological samples [, ]. These techniques offer high sensitivity and selectivity, allowing for the detection and measurement of even trace amounts of the compound.

Q5: Are there any known enzymatic reactions involving 2-hydroxyadipic acid?

A7: While not directly involving 2-hydroxyadipic acid, research highlights the substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum, an enzyme involved in glutamate fermentation []. This enzyme can catalyze the dehydration of (R)-2-hydroxyadipoyl-CoA to 2-hexenedioyl-CoA, an unsaturated precursor to adipic acid []. This finding suggests a potential enzymatic route for 2-hydroxyadipic acid conversion.

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